N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a chloro-fluorophenyl group, a methoxyphenyl piperazine moiety, and a pyrimidinyl sulfanyl acetamide backbone.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential therapeutic effects, including its ability to modulate biological pathways.
Materials Science: The unique structural features of this compound make it suitable for the development of advanced materials with specific properties.
Mechanism of Action
Target of action
Compounds with similar structures have been found to interact with various receptors and enzymes. For example, compounds with a piperazine moiety are known to interact with a variety of targets, including neurotransmitter receptors .
Mode of action
The interaction with these targets can lead to changes in cellular signaling pathways. For instance, some compounds can act as allosteric modulators, enhancing or inhibiting the activity of their target proteins .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Neurotransmitter pathways are often affected by compounds interacting with neurotransmitter receptors .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected. This could range from changes in cell signaling to effects on cell growth or survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of key intermediates.
Coupling reactions: These reactions are used to join two molecular fragments, often facilitated by catalysts such as palladium or copper.
Amidation reactions: The final step often involves the formation of an amide bond between the acetamide and the pyrimidinyl sulfanyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares a similar chloro-fluorophenyl group but differs in its core structure.
N-(3-chloro-4-fluorophenyl)-4-methylbenzamide: This compound also contains a chloro-fluorophenyl group but has a different amide moiety.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2S/c1-32-18-5-3-17(4-6-18)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-16-2-7-20(25)19(24)12-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUPFNIUQDNCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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